Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide
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Overview
Description
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a malonyl group, a methylsulfonylthio group, and a propanamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Malonyl Intermediate: The malonyl group can be introduced through the reaction of diethyl malonate with a suitable reagent, such as an alkyl halide, under basic conditions.
Introduction of the Methylsulfonylthio Group: The methylsulfonylthio group can be incorporated by reacting the intermediate with a methylsulfonyl chloride in the presence of a base, such as triethylamine.
Amidation Reaction: The final step involves the formation of the propanamide backbone through an amidation reaction, where the intermediate is reacted with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also include advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological studies, the compound can be used to investigate enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for studying biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The malonyl group can participate in covalent bonding with active site residues, while the methylsulfonylthio group can modulate the compound’s reactivity and binding properties. The overall effect of the compound is determined by its ability to alter the activity of key enzymes and pathways involved in various biological processes.
Comparison with Similar Compounds
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-Malonyl-d-tryptophan: This compound also contains a malonyl group but differs in its overall structure and biological activity.
N-Acetyl-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2: This peptide contains a malonyl group and is used in cellular and molecular biology applications.
Malonyl-L-carnitine: This compound contains a malonyl group and is involved in metabolic pathways.
Properties
IUPAC Name |
diethyl 2-(3-methylsulfonylsulfanylpropanoylamino)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7S2/c1-4-18-10(14)9(11(15)19-5-2)12-8(13)6-7-20-21(3,16)17/h9H,4-7H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSFUZGUMIAEJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)CCSS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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